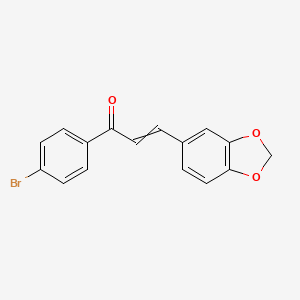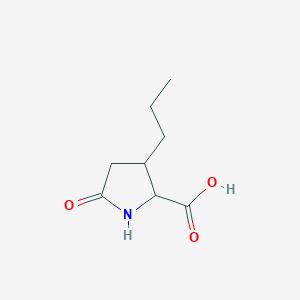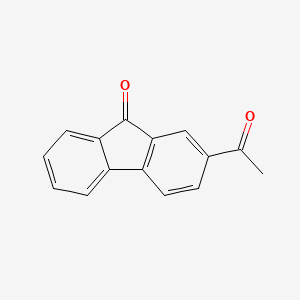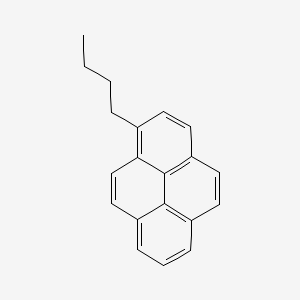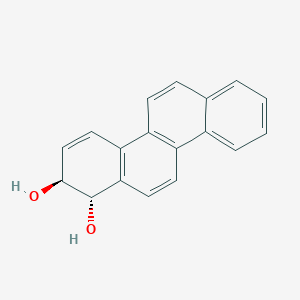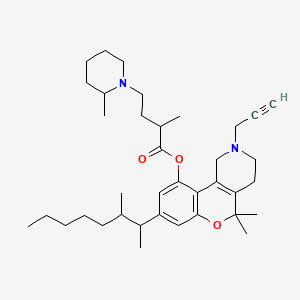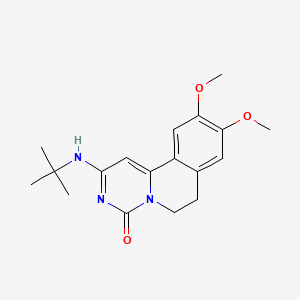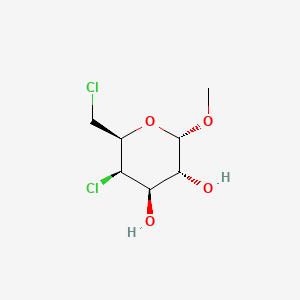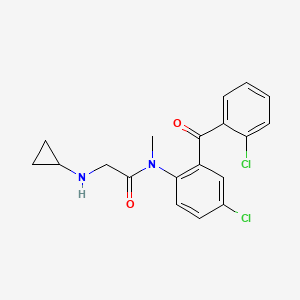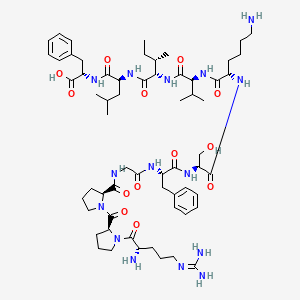
2,2,4,4-四甲基环丁酮
描述
2,2,4,4-tetramethylcyclobutan-1-one is an organic compound with the molecular formula C8H14O. It is a cyclobutanone derivative characterized by the presence of four methyl groups attached to the cyclobutane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
科学研究应用
2,2,4,4-tetramethylcyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
2,2,4,4-Tetramethylcyclobutan-1-one (TMCB) is an organic compound that primarily targets nucleophiles . Nucleophiles play a crucial role in many chemical reactions, particularly in organic synthesis, where they can form new bonds with electrophiles.
Mode of Action
TMCB interacts with its targets through a spontaneous reaction that forms an acylium ion intermediate . The carbonyl group on TMCB reacts with anions to form adducts such as cyclobutanecarbonyl chloride and tetrahydrofuran-1,1-dicarbonyl chloride .
Biochemical Pathways
It’s known that tmcb is synthesized by the thermal decomposition of isobutene . This suggests that it may influence pathways related to isobutene metabolism or those involving the formation and breakdown of carbonyl compounds.
Pharmacokinetics
Given its organic nature and relatively low molecular weight (1262 g/mol) , it’s likely that TMCB can be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of appropriate enzymes in the body.
Result of Action
Its ability to react with nucleophiles and form new compounds suggests that it could potentially influence a variety of cellular processes, depending on the specific nucleophiles it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TMCB. Factors such as temperature can affect the rate of its reactions, while the presence of other chemicals can influence its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cracking reaction of isobutyric acid or isobutyric anhydride in the presence of an inert gas in a fixed bed cracking reactor. The resulting dimethylketene is then polymerized to form 2,2,4,4-tetramethylcyclobutan-1-one .
Industrial Production Methods
In industrial settings, the production of 2,2,4,4-tetramethylcyclobutan-1-one typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反应分析
Types of Reactions
2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
2,2,4,4-tetramethylcyclobutanedione: This compound is a diketone derivative of cyclobutane and shares structural similarities with 2,2,4,4-tetramethylcyclobutan-1-one.
3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one: This hydroxylated derivative has different chemical properties and reactivity compared to 2,2,4,4-tetramethylcyclobutan-1-one.
Uniqueness
2,2,4,4-tetramethylcyclobutan-1-one is unique due to its specific arrangement of methyl groups and the cyclobutanone ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2,2,4,4-tetramethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLNWFTKZQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338690 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-75-3 | |
| Record name | 2,2,4,4-Tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


